3-[5-[Bis(3-methyl-5-oxo-1,2-dihydropyrazol-4-yl)methyl]-2-furanyl]benzoic acid methyl ester
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Overview
Description
3-[5-[bis(3-methyl-5-oxo-1,2-dihydropyrazol-4-yl)methyl]-2-furanyl]benzoic acid methyl ester is a benzoate ester.
Scientific Research Applications
Catalysis and Synthesis
- Sulfuric acid esters like 3-[5-[Bis(3-methyl-5-oxo-1,2-dihydropyrazol-4-yl)methyl]-2-furanyl]benzoic acid methyl ester have been employed in catalysis, particularly in condensation reactions between aromatic aldehydes and pyrazolones. This process is efficient in producing alkylmethylene-bis(3-methyl-5-pyrazolones) in high yields and demonstrates the catalyst's recyclability without loss of activity (Tayebi et al., 2011).
Dye Synthesis
- The compound has relevance in the field of dye and pigment synthesis. It is used in the creation of novel azo dyes. These dyes have improved pH stability due to the substitution of active hydrazone protons. The dyes with methyl ester units exhibit extremely high pH stability (Wang et al., 2018).
Coordination Polymers
- In the development of coordination polymers, derivatives of this compound have been used. These polymers, formed under hydrothermal conditions, exhibit interesting topological features and can have potential applications in luminescent and magnetic properties (He et al., 2020).
Medicinal Chemistry
- In medicinal chemistry, derivatives of this compound are synthesized for potential therapeutic applications. For instance, novel silver complexes using methyl ester derivatives of bis(pyrazol-1-yl)acetate ligands show significant in vitro antitumor activity. They are particularly effective against small-cell lung carcinoma (SCLC) cells and target Thioredoxin (TrxR), which is crucial in cancer management (Pellei et al., 2023).
Properties
Molecular Formula |
C21H20N4O5 |
---|---|
Molecular Weight |
408.4 g/mol |
IUPAC Name |
methyl 3-[5-[bis(3-methyl-5-oxo-1,2-dihydropyrazol-4-yl)methyl]furan-2-yl]benzoate |
InChI |
InChI=1S/C21H20N4O5/c1-10-16(19(26)24-22-10)18(17-11(2)23-25-20(17)27)15-8-7-14(30-15)12-5-4-6-13(9-12)21(28)29-3/h4-9,18H,1-3H3,(H2,22,24,26)(H2,23,25,27) |
InChI Key |
XHCYOXYTVCQWBK-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)NN1)C(C2=CC=C(O2)C3=CC(=CC=C3)C(=O)OC)C4=C(NNC4=O)C |
Canonical SMILES |
CC1=C(C(=O)NN1)C(C2=CC=C(O2)C3=CC(=CC=C3)C(=O)OC)C4=C(NNC4=O)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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